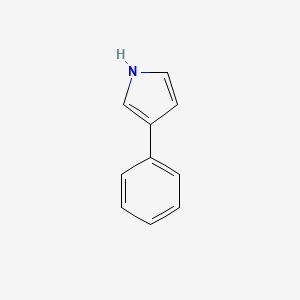

3-phenyl-1H-pyrrole

Description

3-Phenyl-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring substituted with a phenyl group at the 3-position. The pyrrole ring’s electron-rich nature allows for diverse reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. The phenyl substituent introduces steric and electronic effects, influencing regioselectivity and stability. Key reactions include:

- Electrophilic substitution (e.g., Friedel-Crafts acylation/alkylation) at the pyrrole ring’s α-positions .

- Nucleophilic substitution at the nitrogen atom (e.g., alkylation or acylation) .

- Cross-coupling reactions (e.g., Suzuki or Heck) for functionalizing the phenyl group .

- Oxidative ring-opening to form carboxylic acids under strong oxidizing conditions .

This compound serves as a precursor for synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDRAKFYYGCAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415874 | |

| Record name | 3-phenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27649-43-0 | |

| Record name | 3-phenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

3-Phenyl-1H-pyrrole derivatives have shown promise in anticancer research. For instance, compounds derived from this scaffold have been evaluated for their activity against multiple human tumor cell lines, including HCT116 (colon), MCF7 (breast), and HEPG2 (liver) cells. These studies indicate moderate anti-tumor properties compared to established chemotherapeutics like Doxorubicin .

2. COX-2 Inhibition

Recent studies have focused on the development of COX-2 inhibitors based on the this compound structure. The Paal-Knorr reaction has been utilized to synthesize fluorescent pyrrole derivatives that exhibit COX-2 inhibition comparable to Celecoxib, a well-known anti-inflammatory drug. Structure-activity relationship (SAR) studies have provided insights into optimizing these compounds for enhanced efficacy .

3. Antidiabetic Activity

Research has indicated that certain derivatives of this compound possess antihyperglycemic properties. Specifically, modifications to the phenyl ring at positions 4 and 5 can lead to significant reductions in blood sugar levels, making them potential candidates for diabetes treatment .

Material Science Applications

1. Electrochemical Polymerization

this compound is used in electrochemical polymerization processes. It serves as a precursor for conducting polymers, which have applications in organic electronics and sensors. The polymerization of this compound can lead to materials with unique electrical properties suitable for various technological applications .

2. Fluorescent Probes

The ability of this compound derivatives to act as fluorescent probes has been explored in biological imaging and diagnostics. These compounds can be modified to enhance their fluorescence characteristics, enabling their use in cellular imaging and as tools for studying biological processes .

Synthesis and Structure-Activity Relationships

The synthesis of this compound derivatives often involves methods such as the Paal-Knorr reaction or other condensation reactions with appropriate aryl substituents. The following table summarizes key synthesis methods and their outcomes:

Case Studies

Case Study 1: Anticancer Activity Evaluation

A series of this compound derivatives were synthesized and tested against various cancer cell lines. The results demonstrated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity, indicating a clear relationship between structure and biological activity.

Case Study 2: Development of COX-2 Inhibitors

In a study aimed at developing new COX-2 inhibitors, researchers synthesized several this compound derivatives using the Paal-Knorr reaction. These compounds were evaluated for their ability to inhibit COX-2 activity in vitro, leading to the identification of several promising candidates with improved metabolic stability compared to existing drugs like Celecoxib .

Mechanism of Action

The mechanism of action of 3-phenyl-1H-pyrrole involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Antagonism: It can act as an antagonist at certain receptors, preventing the natural ligand from binding and activating the receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Electronic Effects

3-(Pentafluorophenyl)-1H-Pyrrole

- Structure : Pentafluorophenyl group at the 3-position.

- Electronic Impact : The electron-withdrawing fluorine atoms significantly reduce electron density on the pyrrole ring, altering EAS reactivity compared to 3-phenyl-1H-pyrrole. This enhances stability toward oxidation but reduces nucleophilicity .

- Applications : Useful in fluorinated materials and as a building block for electron-deficient systems.

1-Methyl-3-Nitro-1H-Pyrrole

- Structure : Methyl (electron-donating) and nitro (electron-withdrawing) groups.

- Electronic Impact: The nitro group directs EAS to meta positions, contrasting with the phenyl group’s ortho/para-directing behavior. Methylation at nitrogen enhances solubility in non-polar solvents .

Substituent Positional Isomerism

1-Phenyl-3-Tosyl-1H-Pyrrole vs. 1-Phenyl-2-Tosyl-1H-Pyrrole

- Synthesis: Tosyl chloride reacts with 1-phenyl-1H-pyrrole under solvent-free conditions, yielding 3-tosyl (major) and 2-tosyl (minor) isomers .

- Reactivity : The 3-tosyl isomer exhibits higher steric hindrance, slowing further substitution compared to the 2-tosyl derivative.

4-Phenyl-1H-Pyrrole-3-Carboxylic Acid

Alkyl vs. Aryl Substituents

3-Heptyl-1H-Pyrrole

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Properties | Reactivity Trends |

|---|---|---|---|---|

| This compound | C₁₀H₉N | 143.19 | High EAS activity, moderate solubility | Ortho/para-directing |

| 3-(Pentafluorophenyl)-1H-pyrrole | C₁₀H₄F₅N | 233.14 | Electron-deficient, oxidative stability | Meta-directing |

| 3-Heptyl-1H-pyrrole | C₁₁H₁₉N | 165.28 | Hydrophobic, low melting point | Reduced EAS activity |

| 1-Methyl-3-nitro-1H-pyrrole | C₅H₆N₂O₂ | 126.11 | Polar, nitro-directed substitution | Meta-directing |

Biological Activity

3-Phenyl-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds. The resulting pyrrole derivatives exhibit a range of biological activities, making them valuable in drug development.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. Key findings include:

- Anticancer Activity : Several studies have reported that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated notable cytotoxicity against renal cancer cell lines (UO-31) with growth inhibition percentages reaching up to 92.13% at a concentration of 10 μM .

- Neuropharmacological Effects : Research has identified this compound derivatives as potential inverse agonists for the 5-HT6 receptor, which is implicated in cognitive processes. These compounds exhibited IC50 values ranging from 6 to 35 nM in inhibiting cAMP accumulation in cells expressing the receptor .

- Antioxidant and Anti-inflammatory Properties : Some derivatives have shown promising antioxidant activity and inhibition of lipoxygenase (LOX), suggesting their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrrole ring or phenyl substituents can significantly alter pharmacological profiles. For example, the introduction of electron-withdrawing groups on the phenyl ring has been linked to enhanced anticancer activity .

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Lines/Pathways | Notable Compounds | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | UO-31, HL-60, RPMI-8226 | (2E)-3-(1H-pyrrol-2-yl)-... | Growth inhibition up to 92.13% at 10 μM |

| Neuropharmacological | 5-HT6 receptor | Compound 27 | IC50 = 6–35 nM |

| Antioxidant | LOX | Cinnamic-pyrrole hybrid | Significant inhibition observed |

Case Studies

- Antiproliferative Study : A study evaluated the effects of various pyrrole derivatives on cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to standard treatments like sunitinib .

- Neuropharmacological Evaluation : Another investigation focused on the binding affinity of modified pyrroles to the 5-HT6 receptor, demonstrating that specific structural changes could improve cognitive-enhancing properties while minimizing side effects .

- Toxicity Assessment : The safety profile of these compounds was assessed using human hepatocellular carcinoma models, where selected derivatives showed no significant hepatotoxicity or mutagenicity, indicating their potential for further development .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The phenyl group enhances electron density at specific positions, enabling regioselective electrophilic attacks:

-

Tosylation : Reaction with tosyl chloride (TsCl) under solvent-free conditions with ZnO yields 1-phenyl-3-tosyl-1H-pyrrole (2 ) (54% yield) and its isomer 1-phenyl-2-tosyl-1H-pyrrole (3 ) (12% yield). The regioselectivity arises from steric and electronic factors .

-

Halogenation : Bromine or chlorine selectively substitutes the para position of the phenyl ring under mild conditions .

Table 1: EAS Reactions of this compound

Nucleophilic Substitution at Nitrogen

The NH group undergoes alkylation or acylation:

-

Alkylation : Treatment with methyl iodide in the presence of NaH yields 1-methyl-3-phenyl-1H-pyrrole (87% yield) .

-

Acylation : Acetic anhydride in pyridine introduces acetyl groups at nitrogen (92% yield) .

Oxidative Ring Cleavage

Strong oxidants like KMnO₄ cleave the pyrrole ring, forming phenylsuccinic acid derivatives. Conditions dictate product profiles .

Metalation and Cross-Coupling

The phenyl group directs lithiation for functionalization:

-

Iodination : Using iodine and AgTFA (silver trifluoroacetate) at -40°C introduces iodine at the 4-position (78% yield). Subsequent Suzuki coupling with aryl boronic acids forms biaryl derivatives .

-

Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-couplings with aryl halides, enabling access to 3,4-diarylpyrroles (65–89% yields) .

Table 2: Cross-Coupling Derivatives

| Starting Material | Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|---|

| 4-Iodo-3-phenyl-1H-pyrrole | PhB(OH)₂ | Pd(PPh₃)₄ | 3-Phenyl-4-aryl-1H-pyrrole | 85% |

| 4-Iodo-3-phenyl-1H-pyrrole | VinylSnBu₃ | PdCl₂(PPh₃)₂ | 4-Vinyl-3-phenyl-1H-pyrrole | 72% |

Heterocycle Formation

Condensation reactions expand the ring system:

-

Paal–Knorr Synthesis : Reacting with 2,5-hexanedione and amines forms 1,5-diarylpyrroles (60–64% yields) .

-

TosMIC Cycloaddition : Reaction with toluene-4-sulfonylmethyl isocyanide (TosMIC) and acetylenes yields trisubstituted pyrroles .

Functional Group Transformations

-

Cyano to Tetrazole : Treatment of 3-cyanopyrroles with NaN₃ and Et₃N·HCl converts cyano groups to tetrazoles (80% yield) .

-

Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves triisopropylsilyl groups quantitatively .

Mechanistic Insights

Q & A

Q. What are the common synthetic routes for preparing 3-phenyl-1H-pyrrole, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound derivatives are typically synthesized via cyclization or substitution reactions. A widely used method involves refluxing precursors (e.g., substituted pyrazoles or pyrrolo-pyridines) with oxidizing agents like chloranil in xylene for 25–30 hours . Reaction conditions such as solvent polarity, temperature, and stoichiometry of reagents critically affect yield and purity. For example, using anhydrous solvents and controlled heating (80–100°C) minimizes side reactions like over-oxidation. Post-synthesis purification via recrystallization (e.g., methanol/hexane mixtures) enhances purity, as demonstrated in procedures yielding derivatives with >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer: Key techniques include:

- ¹H NMR : Signals at δ 6.0–7.5 ppm correspond to aromatic protons on the pyrrole and phenyl rings. Splitting patterns (e.g., doublets for adjacent protons) confirm substitution positions .

- IR Spectroscopy : Stretching vibrations at ~3400 cm⁻¹ (N-H pyrrole) and ~1600 cm⁻¹ (C=C aromatic) validate the core structure .

- X-ray Crystallography : Resolves ambiguities in regiochemistry by determining bond lengths (e.g., C-N: ~1.38 Å) and dihedral angles (e.g., phenyl-pyrrole torsion <10°) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if aerosol formation is possible .

- Ventilation : Employ fume hoods during synthesis to avoid inhalation hazards .

- Storage : Store in sealed containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. To resolve discrepancies:

- Standardize Conditions : Record NMR spectra in deuterated solvents (e.g., CDCl₃) at consistent temperatures .

- Cross-Validate Techniques : Compare NMR data with X-ray structures to confirm substituent positions .

- Dynamic NMR : Use variable-temperature studies to detect tautomeric equilibria (e.g., NH proton exchange) .

Q. What strategies are employed in crystallographic analysis to determine the molecular conformation of this compound derivatives?

Methodological Answer:

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for high-resolution single-crystal diffraction. Refine structures with SHELXTL software to achieve R-factors <0.05 .

- Torsion Angle Analysis : Calculate dihedral angles between the pyrrole and phenyl rings to assess planarity. For example, a 3-phenyl derivative showed a near-planar conformation (torsion angle = 4.5°) due to π-π stacking .

- Hydrogen Bonding : Map intermolecular interactions (e.g., N-H···O) to explain packing patterns .

Q. How does the electronic environment of substituents on the pyrrole ring influence its biological activity?

Methodological Answer: Electron-donating groups (e.g., -OCH₃) enhance π-electron density, improving interactions with biological targets like tubulin. For example:

- Anticancer Activity : 3,4,5-Trimethoxyphenyl derivatives inhibit tubulin polymerization (IC₅₀ = 1.2 µM) by binding to the colchicine site .

- Structure-Activity Relationships (SAR) : Replace methoxy groups with halogens (e.g., -Cl) to modulate lipophilicity and bioavailability. Derivatives with para-chloro substituents showed 10-fold higher cytotoxicity .

Q. What synthetic modifications enhance the stability of this compound derivatives under physiological conditions?

Methodological Answer:

- N-Methylation : Blocking the NH group prevents tautomerization and degradation in aqueous media .

- Pro-drug Design : Introduce ester moieties (e.g., ethyl carboxylates) to improve solubility and controlled release .

- Chelation : Incorporate metal-binding groups (e.g., hydroxyphenyl) to stabilize the molecule via coordination complexes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound derivatives?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres. Derivatives with bulky substituents (e.g., propyl groups) showed higher stability (T₅% = 220°C vs. 180°C for unsubstituted analogs) .

- Accelerated Aging Studies : Expose compounds to elevated temperatures (40–60°C) and monitor purity via HPLC. Incompatibilities with storage materials (e.g., plasticizers) may explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.